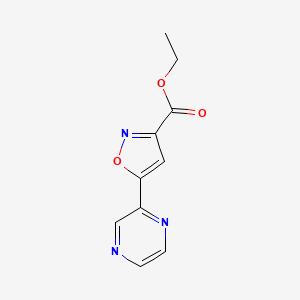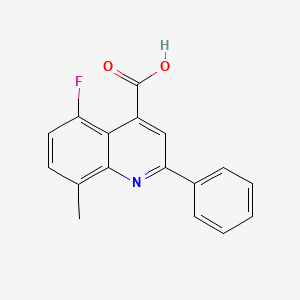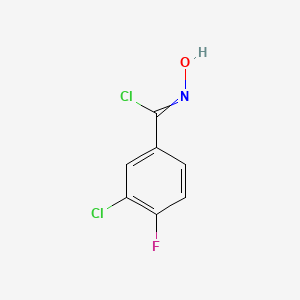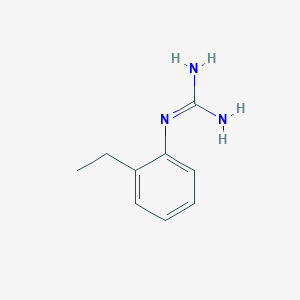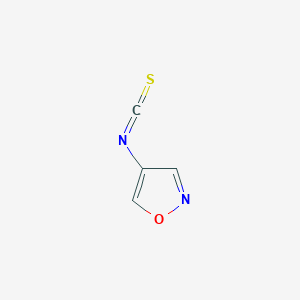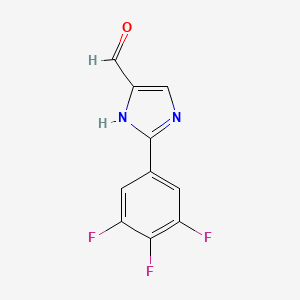
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring, which is further functionalized with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-4-carbaldehyde
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol
Comparison:
- Structural Differences: While these compounds share the trifluorophenyl and imidazole core, they differ in the functional groups attached to the imidazole ring.
- Chemical Properties: The presence of different functional groups (aldehyde, carboxylic acid, methanol) affects their reactivity and solubility.
- Applications: Each compound has unique applications based on its chemical properties. For example, the carboxylic acid derivative may be more suitable for applications requiring higher polarity, while the methanol derivative may be used in reactions requiring a hydroxyl group .
Properties
Molecular Formula |
C10H5F3N2O |
|---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15) |
InChI Key |
FZDCAHCVDHIZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


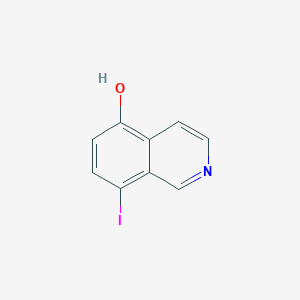
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
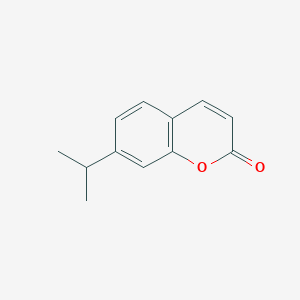
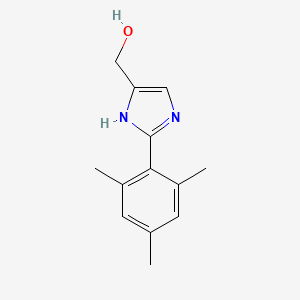

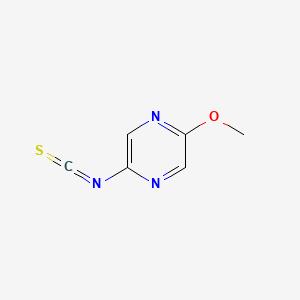
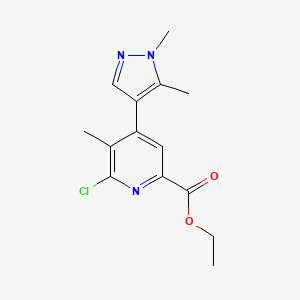
![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
